pchet2 protein
Description
Properties
CAS No. |
147095-75-8 |
|---|---|
Molecular Formula |
C4H9NO2 |
Synonyms |
pchet2 protein |
Origin of Product |
United States |
Molecular Classification and Architecture of Pchet2 Protein
Chromodomain and Chromoshadow Domain Features
The defining features of HP1 proteins, the chromodomain and chromoshadow domain, are also central to the structural and functional considerations of PCHET2 due to their homology researchgate.netoup.complos.org.
The chromodomain (CD) is a conserved motif of around 60 amino acids ebi.ac.uk. In HP1 proteins, the chromodomain is known to specifically bind to methylated lysine (B10760008) 9 of histone H3 (H3K9me), an epigenetic mark associated with transcriptional repression and heterochromatin nih.govnih.govelifesciences.org. This interaction is mediated by a hydrophobic pocket within the HP1 chromodomain nih.gov. The chromodomain of PCHET2, consisting of 38 amino acids, shows 57% identity to the chromodomain in HP1 biologists.com.
The chromoshadow domain (CSD) is a second conserved domain found in HP1 proteins, located in the carboxy-terminal half nih.gov. It is distantly related to the chromodomain and is always found in association with it in HP1-like proteins wikipedia.org. The CSD is critical for the dimerization of HP1 proteins and mediates interactions with a diverse range of other proteins, often through a PXVXL motif elifesciences.orgpnas.org. These interactions are crucial for recruiting chromatin-modifying enzymes and establishing repressive chromatin states ontosight.ai. The high level of similarity between the chromodomain and chromoshadow domain suggests they may have originated from a gene duplication event, with subsequent divergence leading to distinct functions nih.gov.
While PCHET2 contains a region homologous to the HP1 chromoshadow domain, the presence of internal repeats in PCHET2 distinguishes its architecture from the canonical HP1 structure biologists.com.
Here is a comparison of domain features:
| Domain | Location in HP1 | Key Function in HP1 | PCHET2 Homology/Features |
| Chromodomain (CD) | N-terminal | Binds H3K9me, transcriptional repression | Present, 38 amino acids, 57% identity to HP1 CD nih.govbiologists.com |
| Hinge Region | Separates CD and CSD | Less conserved, involved in non-specific interactions | Presence/conservation not explicitly detailed for PCHET2 |
| Chromoshadow Domain (CSD) | C-terminal | Dimerization, protein-protein interactions (PXVXL motif) | Region homologous to CSD present biologists.com |
| Internal Repeats | Not typical in canonical HP1 | N/A | Present in PCHET2 biologists.com |
Conservation Across Species and Evolutionary Divergence of HP1-like Proteins
In organisms like Drosophila and mammals, there are multiple HP1 paralogs (e.g., HP1α, HP1β, HP1γ in humans), which arose from gene duplication events nih.govplos.org. These paralogs, while sharing the core chromodomain and chromoshadow domain architecture, can exhibit distinct localization patterns and functions nih.govelifesciences.org. For instance, human and mouse HP1α are highly identical at the amino acid level (97%) despite significant evolutionary time, indicating strong selective pressure researchgate.net.
Evolutionary studies of HP1 proteins across different taxa, such as Diptera, have revealed dynamic histories characterized by gene gains and losses, leading to variations in the number of HP1 paralogs across lineages oup.complos.org. While ancient HP1 genes tend to be ubiquitously transcribed, younger duplicates may show more restricted expression patterns, such as in male germline tissue oup.com.
The presence of HP1 homologs like PCHET1 and PCHET2 in mealybugs highlights the ancient origins of this protein family and its role in diverse organisms biologists.com. The observed differences in structure, such as the internal repeats in PCHET2, and the degree of sequence identity to canonical HP1, reflect the evolutionary divergence and adaptation of HP1-like proteins in different lineages biologists.comresearchgate.net. Analyzing the conservation and divergence of these proteins across species helps to elucidate the evolutionary pressures that have shaped their structure and function in maintaining genome organization and regulating gene expression nih.govwikipedia.org.
Here is a table illustrating the conservation of HP1 proteins in selected organisms:
| Organism | HP1 Family Members/Orthologs | Notes |
| Drosophila melanogaster | HP1A (Su(var)2-5), HP1B, HP1C, and others nih.govplos.org | Founding member HP1A plos.org |
| Human (Homo sapiens) | HP1α (CBX5), HP1β (CBX1), HP1γ (CBX3) nih.govelifesciences.orgplos.org | Three main paralogs elifesciences.org |
| Mouse (Mus musculus) | Cbx5, Cbx1, Cbx3 nih.gov | Orthologs of human HP1 paralogs nih.gov |
| Fission Yeast (Schizosaccharomyces pombe) | Chp2, Swi6 pnas.org | Involved in heterochromatic silencing pnas.org |
| Mealybug (Pianococcus citri) | PCHET1, PCHET2 biologists.com | Homologous to HP1, contain internal repeats biologists.com |
| Plants | Members of the HP1 family exist nih.gov | HP1 family is evolutionarily conserved in plants nih.gov |
These examples demonstrate the widespread conservation of the HP1 family and the presence of multiple members or orthologs in various eukaryotic lineages, reflecting their essential roles in cellular processes nih.govplos.org.
Pchet2 Protein Function in Chromatin Dynamics and Epigenetic Regulation
Role in Facultative Heterochromatin Formation
Facultative heterochromatin is a type of heterochromatin that is not permanently condensed but can undergo reversible condensation and decondensation, often in a developmental or cell-type specific manner. nih.govnih.gov PCHET2 is deeply involved in the establishment and maintenance of this specialized chromatin state. biologists.comnih.gov
Establishment of Male-Specific Chromocenters
In Planococcus citri males, the paternal set of chromosomes undergoes facultative heterochromatinization during early embryogenesis, forming a condensed structure known as the male-specific chromocenter. biologists.comnih.govresearchgate.netljmu.ac.uk This process is crucial for dosage compensation and proper development. ljmu.ac.uk Studies have shown that PCHET2 is enriched on these heterochromatic paternal chromosomes. researchgate.netresearchgate.net Experimental knockdown of pchet2 expression using dsRNA interference leads to the decondensation of the male-specific chromocenter and the loss of its characteristic morphology. biologists.comnih.govresearchgate.netresearchgate.net This indicates that PCHET2 is essential for the structural integrity and formation of this male-specific heterochromatic domain. biologists.comnih.govresearchgate.net
Developmental Regulation of Heterochromatinization
The facultative heterochromatinization of the paternal chromosomes in male mealybugs is a developmentally regulated process that occurs during the mid-cleavage stage of embryogenesis. biologists.comnih.govresearchgate.netljmu.ac.uk PCHET2 plays a crucial role in this developmental timing and execution. biologists.comnih.govresearchgate.net Interference with pchet2 expression during cleavage stages inhibits heterochromatinization, making it difficult to distinguish between male and female embryos based on chromatin structure. biologists.comresearchgate.netresearchgate.net This suggests that the presence and proper localization of PCHET2 at specific developmental time points are critical for the establishment of facultative heterochromatin. biologists.comresearchgate.net The blastoderm stage appears to be particularly sensitive to changes in PCHET2 levels, potentially due to the rapid nuclear divisions and the large amounts of heterochromatin proteins required during the spreading wave of facultative heterochromatinization. biologists.comresearchgate.net
Interaction with Histone Post-Translational Modifications
Histone post-translational modifications (PTMs) are key epigenetic marks that influence chromatin structure and function. frontiersin.orgnih.govnih.govcreative-proteomics.com PCHET2, as an HP1-like protein, interacts with specific histone modifications, which is central to its role in heterochromatin formation. researchgate.netresearchgate.net
Interplay with Tri-methylated Lysine (B10760008) 20 of Histone H4 (Me3K20H4)
In addition to H3K9me3, tri-methylated lysine 20 of histone H4 (H4K20me3) is also associated with heterochromatin and is found on the paternal heterochromatic set in Planococcus citri. researchgate.netresearchgate.netaging-us.com Similar to H3K9me3, the staining levels of H4K20me3 are reduced to undetectable levels upon pchet2 knockdown. biologists.comresearchgate.netresearchgate.netresearchgate.net Unlike H3K9me3, western blot analysis showed a reduction in H4K20me3 protein levels in pchet2-interfered embryos. researchgate.netresearchgate.net This suggests a potentially different interplay between PCHET2 and H4K20me3 compared to H3K9me3, where PCHET2 might be involved in maintaining the stability or levels of H4K20me3, or its presence is required for the proper deposition or maintenance of this mark. researchgate.netresearchgate.net The interdependence of H3K9me3, PCHET2, and H4K20me3 has led to a proposed pathway where these factors cooperate to regulate the heterochromatinization of the paternal chromosome set. researchgate.netresearchgate.net
Molecular Mechanisms of Histone Methylation Recognition
HP1 proteins, including PCHET2, typically recognize methylated lysine residues through a conserved chromodomain. wustl.eduthermofisher.com While the specific molecular mechanisms by which PCHET2 recognizes H3K9me3 and interacts with the chromatin machinery are not fully detailed in the provided sources, the general understanding of HP1 function suggests that the chromodomain binds to the tri-methylated lysine mark. wustl.eduthermofisher.com This binding can then recruit other proteins or complexes involved in chromatin compaction and gene silencing. wustl.edu The observation that PCHET2 knockdown affects the accessibility or levels of both H3K9me3 and H4K20me3 highlights a complex interplay, where PCHET2 binding might stabilize the modified histones, facilitate the action of histone methyltransferases, or influence the recruitment of other factors that maintain these marks. researchgate.netresearchgate.net Further research is needed to fully elucidate the precise molecular interactions and conformational changes that occur upon PCHET2 binding to these histone modifications and how this leads to facultative heterochromatin formation.
Data Table: Effect of pchet2 Knockdown on Chromatin Features in Planococcus citri Male Embryos
| Feature | Control Embryos | pchet2 Knockdown Embryos | Notes | Source |
| Male-Specific Chromocenter | Condensed, distinct | Decondensed, remnants | Loss of characteristic morphology. | biologists.comnih.govresearchgate.netresearchgate.net |
| PCHET2 Staining | Present on chromocenter | Undetectable | Direct effect of knockdown. | biologists.comresearchgate.netresearchgate.net |
| H3K9me3 Staining | Present on chromocenter | Reduced/Undetectable | Protein levels unchanged, suggests masking/inaccessibility. | biologists.comresearchgate.netresearchgate.netresearchgate.net |
| H4K20me3 Staining | Present on chromocenter | Reduced/Undetectable | Protein levels reduced. | biologists.comresearchgate.netresearchgate.netresearchgate.net |
| Chromosome Abnormalities | Normal | Present | Aberrant condensation, lagging chromosomes during metaphase. | nih.govresearchgate.net |
| Distinguishability of Sex | Possible by chromocenter | Difficult | Loss of male-specific chromocenter. | biologists.comresearchgate.netresearchgate.net |
PCHET2 as a Key Component of the Me3K9H3-HP1-Me3K20H4 Pathway
PCHET2 functions as a crucial component of the Me3K9H3-HP1-Me3K20H4 pathway, a key epigenetic mechanism involved in the formation and maintenance of heterochromatin. This pathway is particularly important in Planococcus citri for the developmentally regulated facultative heterochromatinization of the paternal chromosomes in male embryos. nih.govepa.govwikidata.org
Studies utilizing RNA interference (RNAi) to knock down pchet2 expression have demonstrated its necessity for the proper functioning of this pathway. Interference with pchet2 expression leads to a significant reduction in the staining levels of two key associated histone modifications: tri-methylated lysine 9 of histone H3 (Me3K9H3) and tri-methylated lysine 20 of histone H4 (Me3K20H4). nih.govepa.govwikidata.org While western blot analysis indicated no reduction in Me3K9H3 protein levels upon pchet2 knockdown, the lack of staining suggests an epitope masking effect. nih.gov This indicates that PCHET2 is essential for organizing heterochromatin in a way that makes the Me3K9H3 epitope accessible, implying a structural or organizational role for PCHET2 in maintaining the Me3K9H3 mark within heterochromatin. nih.gov In contrast, the loss of Me3K20H4 staining correlates with a reduction in protein levels, suggesting that PCHET2 may also be involved in maintaining or stabilizing the Me3K20H4 modification. nih.gov
These findings highlight PCHET2's integral position within the Me3K9H3-HP1-Me3K20H4 pathway, where it is required for the proper localization and/or maintenance of key heterochromatic histone modifications. nih.govepa.govwikidata.orgnih.govnih.gov
Impact on Higher-Order Chromatin Structure and Organization
The functional integrity of PCHET2 is critical for the establishment and maintenance of higher-order chromatin structure, particularly the condensed male-specific chromocenter in Planococcus citri embryos. nih.govepa.govwikidata.org Knocking down pchet2 expression results in the decondensation of this chromocenter, demonstrating a direct impact on chromatin compaction. nih.govepa.govwikidata.org
The loss of PCHET2 protein at the cleavage stage has been shown to be crucial for proper nuclear and chromosomal organization. nih.gov Embryos with reduced PCHET2 levels exhibit chromosome abnormalities, including aberrant chromosome condensation and the presence of lagging chromosomes during metaphase. nih.govepa.gov This indicates that PCHET2 is essential for regulating chromosome behavior during cell division, a function intrinsically linked to the proper organization of chromatin. nih.govepa.gov
As an HP1-like protein, PCHET2 shares characteristics with Heterochromatin Protein 1 (HP1), a well-established organizer of higher-order chromatin structure. suprabank.orgcdutcm.edu.cn HP1 proteins are known to contribute to chromatin compaction by linking or anchoring chromatin subunits. suprabank.orgcdutcm.edu.cn The observed decondensation of heterochromatin and the resulting chromosomal abnormalities upon PCHET2 depletion are consistent with a role for PCHET2 in organizing and stabilizing these higher-order structures. nih.govepa.govwikidata.orgnih.gov The loss of heterochromatin-associated histone modifications, such as Me3K9H3 and Me3K20H4, following PCHET2 depletion further contributes to the disruption of the heterochromatic state and its associated compacted structure. nih.gov
Pchet2 Protein Involvement in Chromosome Behavior and Nuclear Processes
Regulation of Chromosome Condensation
PCHET2 is essential for proper chromosome condensation. Studies involving the depletion of PCHET2 through dsRNA treatment in Planococcus citri embryos have demonstrated aberrant chromosome morphology. nih.govciteab.com Chromosomes in these treated embryos often appear highly elongated and string-like, indicative of incomplete condensation. nih.gov Additionally, 'dot' chromosomes or chromosome fragments have been observed in mitotic figures, further suggesting defects in the condensation process or potential fragmentation resulting from these defects. nih.gov These condensation defects are observed in embryos of both sexes. nih.gov The loss of PCHET2 protein is considered crucial for maintaining proper nuclear and chromosomal organization, and its absence leads to a loss of heterochromatic characteristics, including the typical morphology of the chromocenter.
Influence on Chromosome Segregation During Metaphase
Beyond its impact on condensation, PCHET2 also influences chromosome segregation during metaphase. pchet2-dsRNA-treated embryos exhibit notable chromosome segregation defects. nih.govciteab.com Analysis of mitotic figures reveals abnormal metaphases where chromosomes are displaced from the metaphase plate. nih.gov The presence of "lagging" chromosomes in metaphase has also been reported in embryos with reduced PCHET2 expression. nih.govciteab.com
These observations suggest that PCHET2 plays a role in regulating chromosome behavior during metaphase, potentially by influencing mechanisms that ensure proper alignment and segregation. citeab.com The observed segregation defects, such as displaced and lagging chromosomes, are indicative of issues with the accurate distribution of genetic material during cell division. The findings suggest a possible effect on proteins critical for maintaining sister chromatid cohesion, such as cohesins, which are necessary for proper chromosome disjunction at metaphase.
Contribution to Nuclear Architecture and Organization
The this compound is a key contributor to nuclear architecture and organization, particularly in the context of facultative heterochromatinization in Planococcus citri. The loss of this compound at the cleavage stage is critical for maintaining proper nuclear and chromosomal organization. A striking effect of knocking down pchet2 expression is the decondensation of the male-specific chromocenter. nih.govciteab.com This chromocenter is a prominent feature of nuclear organization in male mealybugs, formed by the developmentally-regulated facultative heterochromatinization of the paternal chromosome complement. nih.govciteab.com
Pchet2 Protein in Genomic Imprinting and Parent of Origin Effects
Role in Paternal Chromosome Imprinting
In male mealybugs (Planococcus citri), a striking example of genomic imprinting occurs where the entire paternal set of chromosomes undergoes facultative heterochromatinization early in embryonic development, leading to their genetic inactivation. biologists.comnih.govresearchgate.netbiologists.com This heterochromatic state is visually observed as a male-specific chromocenter. biologists.comnih.gov The PCHET2 protein is specifically enriched on these heterochromatic paternal chromosomes. researchgate.net
Research utilizing RNA interference (RNAi) to knock down pchet2 expression has demonstrated its critical role in this process. Interference with pchet2 expression in male embryos leads to a dramatic inhibition of the facultative heterochromatinization of the paternal chromosome set. biologists.comresearchgate.netnih.govresearchgate.net This results in the decondensation of the male-specific chromocenter and a loss of the characteristic heterochromatic morphology. biologists.comnih.govresearchgate.net These findings indicate that PCHET2 is essential for the proper formation and maintenance of the heterochromatic state of the imprinted paternal chromosomes.
Mechanisms Underlying Parent-of-Origin Specific Chromosome Behavior
The parent-of-origin specific chromosome behavior, particularly the heterochromatinization of the paternal set in male mealybugs, is regulated by a complex epigenetic pathway involving PCHET2 and specific histone modifications. PCHET2 functions as a crucial component of a pathway that includes tri-methylated lysine (B10760008) 9 of histone H3 (Me3K9H3) and tri-methylated lysine 20 of histone H4 (Me3K20H4). biologists.comresearchgate.netnih.govnih.govresearchgate.net
Studies have shown that Me3K9H3 and Me3K20H4 are associated with the paternal heterochromatic chromosome set in male mealybugs. biologists.comresearchgate.netnih.govresearchgate.net Knocking down pchet2 expression not only disrupts the heterochromatin structure but also leads to a significant reduction or loss of staining for both Me3K9H3 and Me3K20H4 on the paternal chromosomes. biologists.comresearchgate.netnih.govnih.govresearchgate.net This interdependence suggests that PCHET2 is integral to the recruitment or maintenance of these repressive histone marks, which are characteristic of heterochromatin.
While PCHET2 is present on the paternal chromosomes during embryogenesis, it is lost from mature sperm, suggesting that PCHET2 itself does not establish the initial imprinting mark carried by the paternal genome. nih.govnih.gov Instead, histone modifications, particularly Me3K9H3 and Me2K9H3, are considered strong candidates for the epigenetic marks that distinguish the paternal genome in the developing embryo and allow for its subsequent differential behavior. nih.govnih.gov PCHET2 likely acts downstream of these initial marks, contributing to the assembly and stability of the heterochromatin structure on the paternal chromosomes during development. nih.gov
Interference with pchet2 expression also results in chromosome abnormalities, such as aberrant chromosome condensation and lagging chromosomes during metaphase, highlighting its role in regulating chromosome behavior beyond just heterochromatin formation. biologists.comnih.gov
Relationship to Sex-Determining Mechanisms in Insect Systems
The parent-of-origin specific chromosome behavior mediated in part by PCHET2 in mealybugs is intrinsically linked to their sex determination system. In mealybugs, sex is determined by a system of functional haploidy in males and diploidy in females. nih.govresearchgate.netbiologists.comkarger.comljmu.ac.uk Male embryos are diploid but functionally haploid because the entire paternal chromosome set becomes heterochromatic and genetically inactive. biologists.comnih.govresearchgate.netbiologists.com Female embryos, in contrast, maintain both parental chromosome sets in a euchromatic, active state. biologists.comnih.govresearchgate.netbiologists.com
This differential inactivation of the paternal genome based on sex is a direct consequence of the imprinting process that distinguishes parental chromosomes. karger.comljmu.ac.uk The mechanisms, including the action of PCHET2 in establishing and maintaining paternal heterochromatin, ensure that males develop with only the maternally inherited chromosomes being functionally active. nih.govresearchgate.net
Similar systems of parent-of-origin dependent chromosome elimination or inactivation linked to sex determination are observed in other insect groups, such as sciarid flies and cecidomyiids, where paternal chromosomes are selectively eliminated in males. karger.comljmu.ac.uk These systems underscore the broader principle in some insects where epigenetic imprinting, influencing chromosome behavior like heterochromatinization or elimination, serves as a primary mechanism for establishing sexual identity. While the specific molecular players may vary, the mealybug system, with the characterized role of PCHET2, provides a valuable model for understanding how parent-of-origin epigenetic marks translate into sex-specific chromosomal behavior and developmental outcomes in insects.
Note: PCHET2 is a protein and does not have a corresponding PubChem CID like a small chemical compound. Therefore, a table listing compound names and their PubChem CIDs is not applicable in this context.
Regulation of Pchet2 Protein Expression and Activity
Transcriptional and Post-Transcriptional Control of the pchet2 Gene
The cellular levels of PCHET2 protein are governed by control mechanisms acting at both the transcriptional and post-transcriptional levels of the pchet2 gene. Transcriptional control involves factors that influence the rate at which the pchet2 gene is transcribed into messenger RNA (mRNA). daneshyari.comnih.govnih.govfrontiersin.org This typically includes the binding of transcription factors to specific regulatory DNA sequences near the gene, either promoting or inhibiting transcription. daneshyari.comnih.govnih.govfrontiersin.org
Post-transcriptional control encompasses regulatory events that occur after the pchet2 mRNA has been transcribed but before it is translated into protein. uni-freiburg.deuni-freiburg.defrontiersin.orguni-freiburg.de These mechanisms can significantly impact the amount of functional this compound produced. Examples of post-transcriptional regulation include RNA splicing, which can generate different protein isoforms from a single mRNA transcript, control of nuclear export of the mRNA, and regulation of mRNA stability. uni-freiburg.deuni-freiburg.defrontiersin.orguni-freiburg.de The stability of an mRNA molecule, and thus the duration it is available for translation, can be influenced by RNA binding proteins. uni-freiburg.defrontiersin.org
Role of RNA Interference (RNAi) in PCHET2 Expression Knockdown
RNA interference (RNAi) is a well-established post-transcriptional gene silencing mechanism that can lead to the reduction or complete knockdown of protein expression. bindingdb.orgnih.govnih.gov This process is typically triggered by the introduction of double-stranded RNA (dsRNA) or small interfering RNAs (siRNAs) into a cell, which leads to the degradation of target mRNA or inhibition of its translation. bindingdb.orgnih.govnih.gov
In the study of PCHET2 function in Planococcus citri, RNAi has been successfully employed as a tool to experimentally reduce the expression levels of the pchet2 gene and consequently deplete this compound. nih.govnih.govwikipedia.orgresearchgate.netchemrxiv.orgwikipedia.orgnih.gov Introducing dsRNA specifically designed to target the pchet2 sequence has been shown to result in a significant loss of this compound in mealybug embryos. nih.govwikipedia.orgresearchgate.netchemrxiv.orgnih.govthegoodscentscompany.com This depletion of this compound has profound effects on chromatin organization, leading to the decondensation of the paternal chromosome set and a loss of associated heterochromatic histone modifications, such as trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) and trimethylation of histone H4 at lysine 20 (H4K20me3). nih.govresearchgate.netwikipedia.orgnih.govthegoodscentscompany.com
The effectiveness of RNAi in reducing this compound levels and disrupting heterochromatin formation in mealybugs highlights RNA interference as a potent mechanism capable of modulating pchet2 gene expression. nih.govwikipedia.orgresearchgate.netchemrxiv.orgnih.gov
Table 1: Effects of pchet2 RNAi Knockdown in Planococcus citri Embryos
| Treatment | This compound Levels | Paternal Chromosome Set | H3K9me3 Staining | H4K20me3 Staining | Chromocenter Morphology |
| Mock-treated | Normal | Condensed (Heterochromatic) | Present | Present | Well-formed |
| pchet2 dsRNA | Reduced/Lost | Decondensed (Euchromatic) | Reduced/Lost | Reduced/Lost | Abnormal/Dissolution |
Post-Translational Modulation of PCHET2 Activity
HP1 family proteins, including PCHET2, are known to undergo various PTMs, which are critical for their diverse roles in chromatin organization and gene regulation. nih.govnih.gov
Potential Role of Phosphorylation in HP1-like Proteins and Broader Protein Function Regulation
Phosphorylation is one of the most prevalent and significant types of post-translational modification, involving the enzymatic addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, or tyrosine. uni.lumetabolomicsworkbench.org This modification can induce conformational changes in a protein, thereby altering its activity, interactions, or cellular localization. uni.lumetabolomicsworkbench.org
Studies on various HP1-like proteins across different organisms have demonstrated that phosphorylation plays a critical role in regulating their function. wikipedia.orgnih.gov Phosphorylation can influence the binding affinity of HP1 proteins to methylated histone marks, such as H3K9me, which are characteristic of heterochromatin. nih.gov It can also modulate their interaction with other proteins involved in chromatin remodeling and gene silencing. nih.gov For instance, phosphorylation of the HP1 homolog Swi6 in yeast is required for transcriptional gene silencing. nih.gov In Tetrahymena, phosphorylation of the HP1-like protein Pdd1p is a prerequisite for the formation of heterochromatin bodies and programmed DNA elimination. wikipedia.orgnih.gov
While specific experimental data detailing the phosphorylation of PCHET2 itself and the precise effects of these modifications are not extensively described in the provided information, the strong evolutionary conservation of HP1 proteins and the established regulatory role of phosphorylation in other HP1 family members strongly suggest that phosphorylation likely plays a significant role in modulating PCHET2 activity and its involvement in heterochromatin formation in Planococcus citri. The hinge region, located between the chromodomain and chromoshadow domain of HP1 proteins, is known to be a frequently phosphorylated region that can regulate interactions with nucleic acids and proteins. Therefore, phosphorylation of PCHET2, potentially within its hinge region, could impact its ability to bind chromatin or interact with other factors necessary for establishing and maintaining facultative heterochromatin.
Table 2: Regulatory Role of Phosphorylation in HP1-like Proteins (General Examples)
| HP1-like Protein (Organism) | Effect of Phosphorylation | Functional Outcome | Source |
| Swi6 (Yeast) | Required for recruitment of histone deacetylase complex | Transcriptional gene silencing | nih.gov |
| HP1α (Mammals) | Increases affinity to H3K9me (N-terminal phosphorylation) | Regulates heterochromatin dynamics | nih.gov |
| HP1a (Flies) | Substitutions compromise silencing | Affects heterochromatic gene silencing | nih.gov |
| Pdd1p (Tetrahymena) | Required for heterochromatin body formation and DNA elimination | Regulates higher-order chromatin structure | wikipedia.orgnih.gov |
| HP1γ (Mammals) | Phosphorylation of chromoshadow domain | Important for interaction with H3K9me3, DNA repair? |
Advanced Methodologies for Pchet2 Protein Research
Molecular and Genetic Techniques
Molecular and genetic approaches are fundamental to understanding the role of PCHET2 at the cellular and organismal level. These techniques allow for the manipulation and analysis of the gene encoding PCHET2, as well as the production of the protein for further study.
Double-stranded RNA interference (dsRNAi) is a powerful tool for studying gene function by silencing the expression of a target gene. wikipedia.orgnih.gov This process, also known as post-transcriptional gene silencing (PTGS), involves the introduction of double-stranded RNA (dsRNA) molecules that are homologous to the target gene's messenger RNA (mRNA). wikipedia.orgnih.gov This leads to the degradation of the mRNA, thereby preventing the synthesis of the corresponding protein. wikipedia.org
In the context of PCHET2 research, dsRNAi can be used to investigate the protein's role in various biological processes. For example, in insects, RNAi has been successfully used to knock down the expression of essential genes, leading to developmental defects or mortality. mdpi.com This approach could be applied to PCHET2 to determine its importance for insect survival and development. The delivery of dsRNA to insects can be achieved through various methods, including microinjection and oral feeding. mdpi.com
The effectiveness of dsRNAi can be influenced by several factors, including the method of dsRNA delivery and the specific target gene. mdpi.com For instance, some studies have shown that encapsulating dsRNA in liposomes can enhance its uptake and efficacy in certain insects. frontiersin.org The systemic nature of RNAi in many organisms allows for the targeting of genes in various tissues, making it a versatile tool for functional analysis. frontiersin.org
Table 1: Key Components and Steps in a dsRNAi Experiment for PCHET2 Functional Analysis
| Step | Description | Key Considerations |
| dsRNA Design and Synthesis | Design and synthesize dsRNA molecules that are complementary to the PCHET2 mRNA sequence. | - Target a unique region of the PCHET2 gene to avoid off-target effects. - Ensure the dsRNA is of high purity and integrity. |
| dsRNA Delivery | Introduce the dsRNA into the target organism or cells. | - Choose an appropriate delivery method (e.g., microinjection, feeding, cell transfection). mdpi.com - Optimize the concentration of dsRNA and the duration of exposure. |
| Phenotypic Analysis | Observe and quantify any changes in the organism's phenotype after PCHET2 silencing. | - Monitor for changes in survival, development, behavior, or other relevant traits. - Use appropriate control groups (e.g., untreated, dsRNA targeting a non-essential gene). |
| Molecular Analysis | Confirm the knockdown of PCHET2 expression at the mRNA and/or protein level. | - Use techniques like qRT-PCR to measure PCHET2 mRNA levels. - Use Western blotting to assess PCHET2 protein levels. |
To study the PCHET2 gene and its protein product, it is first necessary to isolate its complementary DNA (cDNA). nih.govnih.gov cDNA is a DNA copy of an mRNA molecule, created using the enzyme reverse transcriptase. thermofisher.com This process is a crucial first step for many downstream applications, including gene cloning, sequencing, and expression.
The process of cDNA synthesis begins with the isolation of total RNA from a tissue or cell type that expresses PCHET2. gatech.eduprotocols.io The quality and integrity of the isolated RNA are critical for the successful synthesis of full-length cDNA. protocols.io Once the RNA is isolated, reverse transcriptase is used to synthesize a single-stranded cDNA molecule, which is then converted into a double-stranded DNA molecule. thermofisher.com
Once the PCHET2 cDNA has been synthesized, it can be amplified using the polymerase chain reaction (PCR). PCR allows for the exponential amplification of a specific DNA sequence, making it possible to generate large quantities of the PCHET2 gene for further analysis. plos.org Various strategies, such as rapid amplification of cDNA ends (RACE), can be used to obtain the full-length cDNA sequence if it is not already known. nih.gov
To conduct biochemical and biophysical studies on PCHET2, it is often necessary to produce large quantities of the pure protein. This is typically achieved through recombinant protein expression, where the PCHET2 gene is inserted into an expression vector and introduced into a host organism. youtube.comavantorsciences.com
A variety of expression systems are available, each with its own advantages and disadvantages. thermofisher.com Bacterial systems, such as Escherichia coli, are often used due to their rapid growth and high protein yields. However, for proteins that require post-translational modifications, eukaryotic systems such as yeast, insect cells, or mammalian cells may be more suitable. thermofisher.comnih.govbiosynth.com
Once the this compound has been expressed, it must be purified from the host cell components. youtube.comavantorsciences.com This is typically achieved through a series of chromatography steps. youtube.com Affinity chromatography is a powerful technique that utilizes a specific interaction between the protein and a ligand immobilized on a chromatography resin. avantorsciences.com For example, if the this compound is expressed with a tag, such as a polyhistidine (His-tag) or glutathione (B108866) S-transferase (GST) tag, it can be selectively purified using a resin that binds to that tag. thermofisher.com
Table 2: Comparison of Common Protein Expression Systems for PCHET2 Production
| Expression System | Advantages | Disadvantages |
| Bacteria (E. coli) | - Rapid growth and high yields - Low cost of culture media - Well-established protocols | - Lack of post-translational modifications nih.gov - Proteins may form insoluble inclusion bodies thermofisher.com |
| Yeast (Pichia pastoris) | - Capable of some post-translational modifications nih.gov - High-density cell cultures - Secretion of recombinant proteins into the medium nih.gov | - Glycosylation patterns may differ from mammalian cells |
| Insect Cells | - High levels of protein expression thermofisher.com - Post-translational modifications similar to mammalian cells thermofisher.com | - More time-consuming and expensive than bacterial systems |
| Mammalian Cells | - Most physiologically relevant system for mammalian proteins biosynth.com - Proper protein folding and post-translational modifications biosynth.com | - Lower protein yields compared to other systems - High cost of culture media |
Biochemical and Biophysical Characterization Techniques
Once purified this compound is available, a variety of biochemical and biophysical techniques can be used to characterize its properties and function.
Immunochemical methods rely on the specific interaction between an antibody and its antigen to detect and quantify a protein of interest. nih.gov These techniques are essential for confirming the expression of PCHET2 in different tissues and cells, as well as for analyzing its subcellular localization.
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. The proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes PCHET2. A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody. nih.gov
Immunostaining , which includes immunohistochemistry (IHC) and immunocytochemistry (ICC), allows for the visualization of PCHET2 within its native cellular context. cellsignal.com In IHC, tissue sections are stained with an antibody against PCHET2 to determine its distribution and localization within the tissue architecture. nih.gov ICC is a similar technique that is used to visualize proteins within cultured cells. These methods can provide valuable information about the function of PCHET2 by revealing its association with specific cell types or subcellular compartments. nih.gov
Mass spectrometry (MS) is a powerful analytical technique that is used to identify and quantify proteins. nih.gov In MS-based proteomics, proteins are first digested into smaller peptides, which are then analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured with high accuracy, allowing for their identification by searching against a protein sequence database. youtube.com
MS can be used to confirm the identity of purified this compound and to identify any post-translational modifications that may be present. nih.gov It can also be used to identify proteins that interact with PCHET2. youtube.com In a typical protein-protein interaction study, PCHET2 is used as a "bait" to pull down its binding partners from a cell lysate. The interacting proteins are then identified by mass spectrometry. youtube.com This approach can provide valuable insights into the cellular pathways and processes in which PCHET2 is involved.
Table 3: Applications of Mass Spectrometry in PCHET2 Research
| Application | Description |
| Protein Identification | Confirms the identity of the purified this compound by matching its peptide mass fingerprint to the theoretical sequence. youtube.com |
| Post-Translational Modification (PTM) Analysis | Identifies and localizes PTMs, such as phosphorylation, glycosylation, and ubiquitination, on the this compound. nih.gov |
| Protein-Protein Interaction Analysis | Identifies proteins that interact with PCHET2 using techniques like co-immunoprecipitation followed by mass spectrometry. youtube.com |
| Quantitative Proteomics | Measures the relative or absolute abundance of PCHET2 in different samples, such as in response to a specific stimulus or in different disease states. |
| Structural Proteomics | Provides information about the three-dimensional structure and conformation of the this compound. |
Chromatin Immunoprecipitation (ChIP) for Epigenetic Mark Association
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo association of specific proteins, such as the Heterochromatin Protein 1 (HP1)-like PCHET2, with particular genomic regions. This method allows researchers to identify the specific epigenetic marks on histones that PCHET2 or its homologs recognize, providing crucial insights into their role in chromatin regulation and gene silencing. nih.govnih.govepigenie.com
The ChIP process begins with the cross-linking of proteins to DNA within intact cells using a reagent like formaldehyde. This step effectively freezes the protein-DNA interactions as they occur in their natural cellular context. Subsequently, the chromatin is extracted and sheared into smaller fragments, typically through sonication or enzymatic digestion. An antibody specific to the protein of interest, in this case, a PCHET2-specific antibody, is then used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the associated DNA is purified. This purified DNA can then be analyzed by various methods, such as quantitative polymerase chain reaction (qPCR) or high-throughput sequencing (ChIP-seq), to identify the specific genomic loci where PCHET2 was bound. nih.gov
Research on HP1 proteins, which are close homologs of PCHET2, has extensively utilized ChIP to elucidate their association with specific histone modifications. A hallmark of HP1 protein function is its recognition of histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3), a modification strongly associated with transcriptionally silent heterochromatin. nih.govnih.gov ChIP assays have consistently demonstrated the co-localization of HP1 proteins with H3K9me3 at pericentromeric heterochromatin and other silenced genomic regions. nih.gov For instance, the chromodomain of HP1 proteins is responsible for binding directly to the H3K9me3 mark, and ChIP experiments have been instrumental in confirming this interaction across various model organisms. epigenie.com
The combination of ChIP with high-throughput sequencing (ChIP-seq) has enabled the genome-wide mapping of binding sites for HP1 proteins, revealing their distribution across different chromatin domains. These studies have not only confirmed their enrichment in heterochromatic regions but have also identified their presence at some euchromatic sites, suggesting more diverse roles in gene regulation than previously anticipated. nih.gov
Table 1: Key Epigenetic Marks Associated with HP1 Proteins Investigated by ChIP
| Histone Modification | Typical Genomic Location | Role in HP1 Recruitment |
| H3K9me3 | Pericentromeric heterochromatin, telomeres, silenced genes | Primary binding mark for the HP1 chromodomain, crucial for heterochromatin formation and maintenance. nih.govnih.govnih.gov |
| H3K9me2 | Heterochromatin and some repressed euchromatic genes | Also recognized by the HP1 chromodomain, contributes to transcriptional repression. |
| H3K27me3 | Facultative heterochromatin, developmentally regulated genes | While primarily associated with Polycomb repressive complexes, some studies suggest interplay with HP1 proteins in certain contexts. nih.gov |
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study the conformational dynamics, flexibility, and interactions of proteins in solution. nih.govnih.govnih.gov This method provides insights into the regions of a protein that are exposed to the solvent versus those that are protected within the folded structure or at interaction interfaces. For a protein like PCHET2, HDX-MS can reveal how its conformation changes upon binding to its chromatin targets, such as H3K9me3-modified nucleosomes, or upon interaction with other proteins.
The principle of HDX-MS relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent (heavy water, D₂O). The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonds, which are key elements of protein secondary and tertiary structure. researchgate.net Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are buried within the protein core or are involved in stable hydrogen-bonded structures like alpha-helices and beta-sheets. youtube.com
In a typical HDX-MS experiment, the protein of interest is incubated in a deuterated buffer for various lengths of time. The exchange reaction is then quenched by lowering the pH and temperature, which significantly slows down the exchange rate. The protein is subsequently digested into smaller peptides, usually with an acid-stable protease like pepsin. The resulting peptides are then analyzed by mass spectrometry to measure the amount of deuterium incorporated into each peptide. By comparing the deuterium uptake of the protein in different states (e.g., free versus bound to a ligand), researchers can identify regions where the conformational dynamics have been altered. nih.govnih.gov
A study on the S. pombe HP1 homolog, Swi6, utilized HDX-MS to investigate the conformational changes within the nucleosome upon Swi6 binding. nih.gov The results showed that Swi6 binding induces a significant increase in deuterium uptake in specific regions of the histone core, particularly in histones H2B and H3. This suggests that Swi6 binding leads to a more dynamic and accessible conformation of the nucleosome, which may be important for its function in heterochromatin formation. nih.gov Such findings challenge the simple model of HP1 proteins solely acting as rigid cross-linkers of chromatin and highlight their role in actively remodeling the nucleosome structure.
Table 2: Representative Applications of HDX-MS in Studying HP1-like Proteins
| Research Question | Experimental Setup | Key Finding |
| Conformational changes in the nucleosome upon HP1 binding | Comparison of HDX rates of H3K9me3 mononucleosomes in the presence and absence of Swi6 (HP1 homolog). nih.gov | Swi6 binding increases the deuterium uptake in specific regions of the histone core, indicating a more dynamic nucleosome conformation. nih.gov |
| Mapping protein-protein interaction interfaces | Comparing the HDX rates of an HP1 protein in its free form versus in a complex with a binding partner. | Regions with reduced deuterium uptake in the complex are likely part of the interaction interface. |
| Allosteric effects of ligand binding | Measuring changes in HDX rates in regions distant from the direct binding site of a ligand or histone modification. | Can reveal long-range conformational changes transmitted through the protein structure upon binding. |
High-Resolution Imaging and Cytological Analysis
Confocal Microscopy for Chromosome and Chromatin Visualization
Confocal microscopy is an advanced optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled specimens. karger.com It is an invaluable tool for visualizing the subcellular localization of proteins like PCHET2 and for studying the organization of chromosomes and chromatin within the nucleus. The key feature of a confocal microscope is its ability to reject out-of-focus light, which is achieved by using a pinhole aperture in the light path. This results in a significant improvement in image contrast and resolution compared to conventional widefield fluorescence microscopy, allowing for the detailed visualization of intricate cellular structures. nih.gov
In the context of PCHET2 research, confocal microscopy is instrumental in determining its precise localization within the nucleus. By tagging PCHET2 with a fluorescent protein, such as Green Fluorescent Protein (GFP), or by using specific antibodies labeled with a fluorescent dye, researchers can visualize its distribution in living or fixed cells. Studies on HP1 proteins have consistently shown their accumulation in distinct nuclear domains, particularly the dense regions of heterochromatin known as chromocenters, which are often associated with centromeres and telomeres. nih.govuva.nl Confocal microscopy allows for the clear visualization of these foci and their spatial relationship with other nuclear structures. biologists.com
Furthermore, confocal microscopy enables the co-localization analysis of PCHET2 with other nuclear proteins or with specific chromatin marks. For example, by simultaneously labeling PCHET2 and a specific histone modification like H3K9me3, researchers can visually confirm their association in vivo. This provides compelling evidence for the role of PCHET2 in recognizing and binding to specific epigenetic modifications. The ability to acquire optical sections through the nucleus (z-stacks) allows for the three-dimensional reconstruction of chromatin domains and the precise mapping of PCHET2's position within the nuclear architecture. karger.comoup.com
DAPI Staining for Nuclear and Chromosomal Morphology
In studies of PCHET2 and HP1-like proteins, DAPI staining is frequently used in conjunction with immunofluorescence or fluorescent protein tagging to provide a reference for the nuclear location and the distribution of heterochromatin. nih.gov Densely packed heterochromatin is rich in A-T sequences and therefore stains intensely with DAPI, appearing as bright foci within the nucleus. uva.nl The co-localization of a fluorescently labeled PCHET2 signal with these DAPI-bright regions provides strong visual evidence for its association with heterochromatin. nih.gov
DAPI staining is also crucial for observing changes in nuclear and chromosomal morphology during different cellular processes, such as the cell cycle. For example, during mitosis, chromosomes condense dramatically and can be clearly visualized with DAPI. Researchers can use this to study the dynamic localization of PCHET2 on mitotic chromosomes. Studies on HP1 proteins have shown that while a significant fraction of HP1 remains associated with the heterochromatin of condensed chromosomes during mitosis, some of it disperses into the cytoplasm. nih.gov DAPI staining is essential for correlating the localization of these proteins with the specific stages of chromosome condensation and segregation.
Table 3: Applications of Confocal Microscopy and DAPI Staining in HP1 Research
| Technique | Application | Information Gained |
| Confocal Microscopy with GFP-tagged HP1 | Subcellular localization studies | Precise localization of HP1 proteins to heterochromatic foci within the nucleus. nih.govuva.nl |
| Co-localization with Immunofluorescence | Investigating protein-chromatin mark association | Visual confirmation of the co-localization of HP1 with specific histone modifications like H3K9me3. oup.com |
| DAPI Staining | Visualization of nuclear morphology and heterochromatin | Identification of DAPI-bright heterochromatic regions and their association with HP1 proteins. nih.govembopress.org |
| Live-cell Imaging with DAPI and Fluorescently-tagged HP1 | Studying dynamic changes during the cell cycle | Observation of the redistribution of HP1 proteins during chromosome condensation and mitosis. nih.gov |
Structural Biology Approaches for HP1-like Proteins
X-ray Crystallography for Domain and Complex Structures
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including proteins and their complexes. nih.gov This method has been instrumental in understanding the molecular basis of how HP1-like proteins, such as PCHET2, recognize specific epigenetic marks and interact with other proteins to regulate chromatin structure.
The process of X-ray crystallography involves several key steps. First, the protein or protein complex of interest must be purified and induced to form a well-ordered crystal. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, producing a unique diffraction pattern that is recorded on a detector. By analyzing the intensities and positions of the spots in the diffraction pattern, scientists can calculate an electron density map of the molecule. Finally, a detailed atomic model of the protein is built into the electron density map, revealing its three-dimensional structure. nih.gov
The structures of the key domains of HP1 proteins, the N-terminal chromodomain (CD) and the C-terminal chromoshadow domain (CSD), have been solved by X-ray crystallography, providing profound insights into their functions. wikipedia.orgresearchgate.net The crystal structure of the HP1 chromodomain in complex with a histone H3 peptide containing a trimethylated lysine 9 (H3K9me3) revealed a specific binding pocket that accommodates the methyl-lysine, explaining the high affinity and specificity of this interaction. researchgate.net
The chromoshadow domain is responsible for the dimerization of HP1 proteins and for their interaction with a variety of other nuclear proteins. wikipedia.org The crystal structure of the HP1β chromoshadow domain dimer revealed how two monomers come together to form a stable homodimer. researchgate.net Furthermore, the structure of the chromoshadow domain in complex with a peptide from the chromatin assembly factor-1 (CAF-1) elucidated how HP1 proteins recruit other factors to chromatin. embopress.org More recently, the crystal structure of the HP1β CSD in complex with the N-terminal domain of the protein EMSY revealed an unusual mode of HP1 binding, expanding our understanding of its interaction partners and their recognition motifs. nih.gov
These crystallographic studies provide a static but highly detailed picture of the molecular architecture of HP1 domains and their interactions. This structural information is crucial for understanding the mechanisms of PCHET2 function and for designing experiments to probe its biological roles.
Table 4: Key Crystal Structures of HP1 Domains and Complexes
| Protein/Complex | Resolution (Å) | Key Structural Insights | PDB ID |
| Drosophila HP1 chromodomain with H3K9me3 peptide | 2.1 | Revealed the specific binding pocket for trimethylated lysine. researchgate.net | 1KNE |
| Mouse HP1β chromoshadow domain dimer | 1.6 | Showed the interface responsible for HP1 dimerization. researchgate.net | 1S4Z |
| Mouse HP1β chromoshadow domain with CAF-1 peptide | 2.1 | Elucidated the mechanism of interaction with PXVXL motif-containing proteins. embopress.org | 1KNA |
| Human HP1β chromoshadow domain with EMSY N-terminal domain | 1.8 | Revealed a novel, non-canonical HP1 binding mode. nih.gov | 2FMM |
Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Assemblies
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of complex biological macromolecules, including membrane proteins like PepT2. This method allows for the visualization of protein structures in their near-native state, providing critical information about their architecture and conformational changes.
A significant breakthrough in understanding the mammalian SLC15 family of transporters was achieved through the determination of the cryo-EM structure of the rat peptide transporter PepT2. nih.govox.ac.uknih.gov The structure was resolved to a resolution of 3.5 Å in complex with an inhibitory nanobody, D8. nih.gov This achievement was pivotal as it provided the first high-resolution view of a mammalian peptide transporter, revealing the structural basis for its interaction with peptides and prodrugs. nih.govox.ac.uknih.gov
The PepT2 protein was found to consist of a membrane-embedded transport domain and an extracellular domain (ECD). nih.govresearchgate.net The cryo-EM density map clearly distinguished these domains, as well as the bound nanobody. nih.govresearchgate.net To overcome challenges in obtaining a stable protein sample suitable for cryo-EM, researchers engineered a version of PepT2 lacking the ECD and used an inhibitory nanobody to stabilize the complex. nih.gov This approach was crucial for achieving the high-resolution structure. The resulting structure revealed an outward-open conformation of the transporter, offering a snapshot of a key state in the transport cycle. nih.govox.ac.uknih.gov
Key Findings from Cryo-EM Studies of PepT2:
| Parameter | Finding | Reference |
| Protein Studied | Rat Peptide Transporter 2 (PepT2) | nih.govox.ac.uknih.gov |
| Technique | Single-particle Cryo-Electron Microscopy | nih.gov |
| Resolution | 3.5 Å | nih.gov |
| Conformation | Outward-open | nih.govox.ac.uknih.gov |
| Complex | In complex with inhibitory nanobody D8 | nih.gov |
| Key Structural Features | Membrane-embedded transport domain and an extracellular domain (ECD) | nih.govresearchgate.net |
These detailed structural insights from cryo-EM are fundamental for understanding the mechanism of peptide and prodrug recognition and transport by PepT2. nih.govox.ac.uknih.gov
Computational Modeling and Simulation of Protein Interactions
In the study of PepT2, molecular dynamics (MD) simulations were used in conjunction with the cryo-EM structure to establish a comprehensive framework for understanding peptide and prodrug recognition. nih.govox.ac.uknih.gov MD simulations can model the movement of atoms and molecules over time, providing insights into the flexibility of the protein and the energetics of ligand binding. nih.gov
Computational approaches are particularly valuable for studying protein-peptide interactions, which are often transient and can involve significant conformational changes in both the protein and the peptide. nih.gov For transporters like PepT2, which exhibit broad substrate promiscuity, computational docking and simulation can be used to predict how a wide range of different peptides and drug molecules interact with the binding site. nih.gov These in silico approaches help in rationalizing the structural basis of this promiscuity and can guide the design of new prodrugs with improved absorption characteristics. nih.govox.ac.uknih.gov
The general workflow for such computational studies often involves:
Homology Modeling: When an experimental structure is unavailable, a model of the protein is built based on the known structure of a related protein.
Molecular Docking: Potential substrates or inhibitors are computationally placed into the binding site of the protein to predict their binding orientation and affinity.
Molecular Dynamics Simulations: The protein-ligand complex is simulated in a realistic environment (e.g., surrounded by water and a lipid bilayer) to assess the stability of the interaction and observe any conformational changes.
Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of a ligand to the protein, providing a quantitative measure of binding strength. nih.gov
These computational methodologies are crucial for bridging the gap between static structural information and the dynamic functional behavior of proteins like PepT2, ultimately aiding in a more complete understanding of their physiological roles and their potential as therapeutic targets. nih.gov
Future Directions and Emerging Avenues in Pchet2 Protein Research
Elucidation of Novel Interacting Partners and Regulatory Networks
The function of chromatin-associated proteins is intrinsically linked to their interactions with other molecules. While PCHET2 is known to be a key component of the H3K9me3-HP1-Me(3)K20H4 pathway, the full scope of its interaction network is not yet understood. nih.gov Identifying novel interacting partners is a critical step toward building a comprehensive model of its regulatory functions.
Future research should focus on employing unbiased proteomic approaches to discover the PCHET2 interactome. Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity-dependent biotin (B1667282) identification (BioID) could identify proteins that form stable complexes with PCHET2 or are in its close proximity within the nucleus. nih.gov This could reveal connections to DNA replication machinery, transcription factors, other histone-modifying enzymes, and structural nuclear proteins.
Understanding these interactions will allow for the construction of detailed protein-protein interaction (PPI) networks. plos.orgnih.gov Analyzing the topology of these networks can reveal functional modules and key regulatory hubs that coordinate the process of heterochromatin formation and maintenance. mdpi.com For instance, identifying a link between PCHET2 and specific transcription factors could provide a direct mechanism for how it mediates gene silencing. biorxiv.org Elucidating these networks is essential for understanding how PCHET2's activity is integrated with other cellular processes.
Table 1: Potential Avenues for PCHET2 Interactome Research
| Research Approach | Objective | Potential Discoveries |
|---|---|---|
| Co-Immunoprecipitation/Mass Spectrometry | Identify stable protein complexes involving PCHET2. | Core components of the PCHET2-containing silencing machinery. |
| Proximity-Dependent Biotinylation (BioID) | Map transient and proximal PCHET2 interactions in vivo. | Regulatory proteins, chromatin remodelers, and transcription factors that dynamically associate with PCHET2. |
| Yeast Two-Hybrid (Y2H) Screening | Screen for direct binary protein-protein interactions. | Direct binding partners and validation of interactions found through other methods. |
High-Throughput Functional Genomics Approaches
Functional genomics provides powerful tools for dissecting gene function on a large scale. nih.gov The application of high-throughput screening methods to PCHET2 research can systematically identify genes that modulate its function, act downstream of it, or participate in parallel pathways.
CRISPR-Cas9 based screening, in particular, offers a versatile platform for this purpose. nih.gov Genome-wide or targeted CRISPR knockout screens in a suitable insect cell line could identify genes whose loss affects the localization of PCHET2, the stability of heterochromatin, or the expression of PCHET2-regulated genes. researchgate.netresearchgate.net Similarly, CRISPR activation (CRISPRa) or interference (CRISPRi) screens could reveal how the dose-dependent expression of other genes impacts PCHET2-mediated processes. These unbiased, phenotype-to-genotype approaches can uncover previously unknown genetic relationships and expand our understanding of the pathways governing facultative heterochromatinization. nih.gov
RNA interference (RNAi) screening, a technique already used to demonstrate the primary function of PCHET2, can be scaled up to a genome-wide level. biologists.com Such screens could identify genetic enhancers or suppressors of a PCHET2-knockdown phenotype, providing a powerful method for mapping its functional context.
Exploration of PCHET2 in Developmental Plasticity and Adaptation
Developmental plasticity is the ability of a single genotype to produce different phenotypes in response to environmental cues, a phenomenon widespread among insects. nih.govlouisville.edu This process relies on the stable, yet reversible, regulation of gene expression, a hallmark of epigenetic mechanisms. Given PCHET2's fundamental role as an epigenetic regulator, it represents a prime candidate for a protein involved in mediating plastic developmental responses.
Future investigations should explore whether PCHET2 and its associated chromatin modifications are involved in interpreting environmental signals (e.g., temperature, nutrition, photoperiod) and translating them into distinct developmental outcomes. frontiersin.org For example, nutritional stress during larval development could alter the expression or activity of histone-modifying enzymes, leading to changes in PCHET2 localization and the silencing of genes related to growth and metabolism. nih.gov This could be a mechanism underlying nutrition-dependent variation in adult body size or morphology. nih.gov Research in this area could link the molecular function of PCHET2 directly to the ecological adaptation and survival of insects in changing environments, revealing how epigenetic machinery contributes to an organism's ability to respond to its surroundings. louisville.eduresearchgate.net
Q & A
Q. What experimental models are commonly used to study PCHET2’s role in heterochromatinization?
PCHET2 is primarily studied in mealybugs (Planococcus citri), where its HP1-like function is critical for paternal chromosome silencing. Experimental approaches include:
- RNA interference (RNAi) : dsRNA targeting chet2 mRNA is injected into male embryos to observe heterochromatinization defects .
- Immunofluorescence microscopy : Antibodies against PCHET2, H3K9Me3, and H4K20Me3 are used to visualize colocalization during chromatin remodeling .
Q. How is PCHET2 detected and quantified in chromatin studies?
- Antibody-based detection : Polyclonal antibodies specific to PCHET2 are employed in Western blotting or immunofluorescence to confirm protein presence and localization .
- Co-staining with histone markers : Simultaneous detection of H3K9Me3/H4K20Me3 validates PCHET2’s association with heterochromatin .
Q. What molecular techniques are used to study PCHET2’s epigenetic role?
- Chromatin immunoprecipitation (ChIP) : Identifies genomic regions where PCHET2 binds to H3K9Me3-enriched loci .
- DNA methylation analysis : Bisulfite sequencing or methylation-sensitive restriction enzymes assess DNA methylation patterns in paternal vs. maternal chromosomes .
Advanced Research Questions
Q. How can contradictory findings about HP1-like protein localization during gametogenesis be resolved?
Contradictory reports (e.g., HP1-like distribution in spermatids ) require:
- Temporal resolution : Time-course experiments to track protein dynamics during spermatogenesis.
- Multi-method validation : Combine ChIP-seq, RNAi knockdown, and quantitative microscopy to reconcile localization discrepancies .
- Cross-species comparisons : Investigate HP1-like behavior in related insect species to identify conserved mechanisms .
Q. What methodologies assess PCHET2’s interaction with histone modifiers or chromatin remodelers?
- Co-immunoprecipitation (Co-IP) : Pull-down assays with anti-PCHET2 antibodies followed by mass spectrometry identify binding partners (e.g., histone methyltransferases) .
- In vitro reconstitution : Recombinant PCHET2 and histone peptides (H3K9Me3) are used in binding affinity assays (e.g., surface plasmon resonance) .
Q. How do researchers address variability in RNAi-mediated PCHET2 knockdown outcomes?
- Dosage optimization : Titrate dsRNA concentrations to balance knockdown efficiency and off-target effects .
- Phenotypic rescue experiments : Reintroduce wild-type chet2 mRNA to confirm specificity of observed chromatin defects .
- Multi-gene targeting : Compare results with simultaneous knockdown of related HP1 proteins (e.g., PCHET1) to isolate PCHET2-specific roles .
Q. What statistical frameworks are used to validate PCHET2’s role in epigenetic inheritance?
- Longitudinal studies : Track chromatin states across generations using fluorescence-activated cell sorting (FACS) to isolate paternal/maternal chromosome sets .
- Meta-analysis : Aggregate data from independent studies to calculate effect sizes for heterochromatinization phenotypes .
Methodological Challenges and Solutions
Q. How to design experiments distinguishing PCHET2’s structural vs. regulatory roles?
- Domain deletion mutants : Engineer chet2 variants lacking the chromodomain (for histone binding) or hinge region (for protein interactions) .
- Live-cell imaging : Fluorescently tagged PCHET2 monitors real-time chromatin dynamics in developing embryos .
Q. What controls are essential for ChIP-seq studies targeting PCHET2?
Q. How to address low reproducibility in histone modification studies?
- Standardized protocols : Adopt NIH guidelines for experimental replication and reporting (e.g., sample size, blinding) .
- Inter-laboratory collaborations : Share reagents (e.g., antibodies) and datasets via platforms like PRIDE or MassIVE .
Data Analysis and Interpretation
Q. What bioinformatics tools analyze PCHET2-associated chromatin regions?
- Peak-calling algorithms : MACS2 or HOMER identify ChIP-seq peaks enriched for PCHET2 binding .
- Motif analysis : MEME Suite detects DNA motifs underlying PCHET2-bound regions, linking them to transcription factor networks .
Q. How to integrate PCHET2 data with public proteomics datasets?
- Patpat framework : Search PRIDE, iProX, and MassIVE for PCHET2 interaction data using protein identifiers .
- STITCH 5 : Map protein-chemical interactions (e.g., histone modification inhibitors) to infer regulatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
